REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[F:5][CH:6]([F:15])[O:7][C:8]1[N:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1.BrBr.O>C(O)(=O)C>[F:15][CH:6]([F:5])[O:7][C:8]1[N:13]=[C:12]2[S:1][C:2]([NH2:3])=[N:14][C:11]2=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
potassium thiocyanate
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=N1)N)F
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice-salt bath until the reaction temperature
|
Type
|
CUSTOM
|
Details
|
reached <0° C
|
Type
|
TEMPERATURE
|
Details
|
maintained the reaction temperature <0° C
|
Type
|
CUSTOM
|
Details
|
This gave a very thick mixture
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 85° C. in an oil bath
|
Type
|
FILTRATION
|
Details
|
This mixture was then filtered while still hot
|
Type
|
ADDITION
|
Details
|
an additional 5 mL acetic acid was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated again to 85° C.
|
Type
|
FILTRATION
|
Details
|
filtered while still hot
|
Type
|
TEMPERATURE
|
Details
|
The combined filtrates were cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
This crude material was purified by column chromatography (12-100% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C2C(=N1)SC(=N2)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.48 mmol | |
AMOUNT: MASS | 321 mg | |
YIELD: PERCENTYIELD | 36.1% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |